molecular formula C7H4BrF2N3 B2994565 6-Bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 2248291-00-9

6-Bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B2994565
CAS No.: 2248291-00-9
M. Wt: 248.031
InChI Key: KPYTWBDLNUMYEZ-UHFFFAOYSA-N
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Description

6-Bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a chemical compound characterized by its bromine and difluoromethyl groups attached to a triazolo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow precise control over temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques can also be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the bromine atom to a more oxidized state.

  • Reduction: Reduction of the difluoromethyl group.

  • Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Bromine can be converted to bromate (BrO₃⁻).

  • Reduction: The difluoromethyl group can be reduced to a difluoromethane (CH₂F₂) derivative.

  • Substitution: Various functional groups can replace the bromine atom, leading to a diverse range of products.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-Bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or biological probes.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its unique structure may contribute to the development of new therapeutic agents.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 6-Bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved can include binding to active sites, inhibiting enzymatic activity, or modulating signaling pathways.

Comparison with Similar Compounds

  • 6-Bromo-8-(difluoromethyl)quinoline

  • 6-Bromo-8-trifluoromethylquinoline

  • 6-Bromo-2,8-difluoromethylquinoline

Uniqueness: 6-Bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine stands out due to its triazolo[1,5-a]pyridine core, which imparts distinct chemical and biological properties compared to its quinoline counterparts. This structural difference can lead to variations in reactivity, stability, and biological activity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application in multiple fields.

Properties

IUPAC Name

6-bromo-8-(difluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2N3/c8-4-1-5(6(9)10)7-11-3-12-13(7)2-4/h1-3,6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYTWBDLNUMYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=NN2C=C1Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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